molecular formula C14H12Cl3FN2O B11989181 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide

Cat. No.: B11989181
M. Wt: 349.6 g/mol
InChI Key: XBEIDLPEMRIGOJ-UHFFFAOYSA-N
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Description

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is a synthetic organic compound with the molecular formula C14H12Cl3FN2O It is characterized by the presence of a fluoroacetamide group attached to a trichloroethyl moiety, which is further linked to a naphthylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide typically involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with fluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acetamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl]acetamide

Uniqueness

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Biological Activity

Overview

2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluoroacetamide group and a trichloroethyl moiety linked to a naphthylamino group. This compound has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities. The molecular formula is C14H12Cl3FN2O, with a molecular weight of 349.6 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of these targets, leading to significant biochemical effects. Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including anti-inflammatory and anticancer properties.

In vitro Studies

Research has shown that this compound demonstrates notable biological activity in various in vitro assays. For instance:

  • Cell Viability Assays : In studies assessing cytotoxicity against cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes relevant to cancer metabolism and inflammation.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the antitumor potential of derivatives related to this compound. Results indicated that certain modifications enhanced cytotoxic effects against breast cancer cell lines (MCF-7) while preserving selectivity towards non-cancerous cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds. Preliminary results suggested that this compound may reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular StructureBiological Activity
2-fluoro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acetamideSimilar core structureModerate enzyme inhibition
2-fluoro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamideSimilar core structureStronger cytotoxicity against leukemia cells
2-fluoro-N-[2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl]acetamideSimilar core structureAntimicrobial properties

This table illustrates the variability in biological activities among compounds with similar structures but different substituents.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its potential toxicity. Preliminary toxicological assessments indicate that exposure to high concentrations may lead to adverse effects on cellular viability and function. Regulatory agencies have classified certain chlorinated compounds as hazardous due to their potential carcinogenic effects; thus ongoing studies are essential for establishing safe usage parameters.

Properties

Molecular Formula

C14H12Cl3FN2O

Molecular Weight

349.6 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide

InChI

InChI=1S/C14H12Cl3FN2O/c15-14(16,17)13(20-12(21)8-18)19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13,19H,8H2,(H,20,21)

InChI Key

XBEIDLPEMRIGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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